molecular formula C15H28N2O2 B13451248 Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate CAS No. 1781848-90-5

Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate

Cat. No.: B13451248
CAS No.: 1781848-90-5
M. Wt: 268.39 g/mol
InChI Key: KTJJEPOLJHRYDR-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by a tert-butyl ester group attached to a pyrrolidine ring, which is further connected to a piperidine moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tert-butyl ester group with a piperidine and pyrrolidine moiety makes it a versatile compound in various research applications .

Properties

CAS No.

1781848-90-5

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 3-(piperidin-4-ylmethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-9-6-13(11-17)10-12-4-7-16-8-5-12/h12-13,16H,4-11H2,1-3H3

InChI Key

KTJJEPOLJHRYDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC2CCNCC2

Origin of Product

United States

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